1-(Trifluoromethyl)-2-naphthol chemical and physical properties
1-(Trifluoromethyl)-2-naphthol chemical and physical properties
An In-Depth Technical Guide to 1-(Trifluoromethyl)-2-naphthol
Foreword: The Strategic Introduction of Fluorine
In the landscape of modern chemical research, particularly within drug development and materials science, the strategic incorporation of fluorine-containing moieties has become a cornerstone of molecular design. The trifluoromethyl (CF₃) group, in particular, offers a unique confluence of properties—high electronegativity, metabolic stability, and significant lipophilicity—that can dramatically alter the physicochemical and biological profile of a parent molecule.[1][2][3] This guide focuses on 1-(Trifluoromethyl)-2-naphthol, a molecule where this powerful functional group is appended to the versatile naphthol scaffold. By examining this compound, we gain insight into the nuanced interplay between a classic aromatic system and a modern, bio-enabling substituent. This document serves as a technical resource for researchers and developers, providing a comprehensive overview of its properties, synthesis, and potential applications, grounded in established scientific principles.
Core Physicochemical & Structural Characteristics
1-(Trifluoromethyl)-2-naphthol is a derivative of 2-naphthol, distinguished by the substitution of a hydrogen atom at the C1 position with a trifluoromethyl group. This single modification imparts profound changes to the molecule's electronic and steric landscape, influencing its acidity, reactivity, and interaction with biological systems.
Summary of Physical and Chemical Properties
The following table summarizes the key physicochemical properties of 1-(Trifluoromethyl)-2-naphthol. For context, comparative data for the parent compound, 2-naphthol, is included where available.
| Property | 1-(Trifluoromethyl)-2-naphthol | 2-Naphthol (for comparison) | Data Source(s) |
| Molecular Formula | C₁₁H₇F₃O | C₁₀H₈O | - |
| Molecular Weight | 212.17 g/mol | 144.17 g/mol | - |
| CAS Number | 64503-45-7 | 135-19-3 | [4] |
| Appearance | Pale yellow crystals | Colorless crystalline solid | [4] |
| Melting Point | 94-95 °C | 121-123 °C | [4][5] |
| Boiling Point | Not specified | 285 °C | [5] |
| Solubility | Soluble in common organic solvents like ether, ethyl acetate, and chloroform. | Soluble in alcohols, ethers, chloroform; sparingly soluble in water (0.74 g/L). | [4][5] |
| Acidity (pKa) | Expected to be lower (more acidic) than 2-naphthol due to the electron-withdrawing CF₃ group. | ~9.51 | [5][6] |
| LogP | Expected to be higher than 2-naphthol, indicating increased lipophilicity. | 2.84 | [7] |
The Influence of the Trifluoromethyl Group
The CF₃ group is a strong σ-electron withdrawing group. Its placement at the C1 position, adjacent to the hydroxyl group at C2, has two primary consequences:
-
Increased Acidity: The electron-withdrawing nature of the CF₃ group stabilizes the corresponding naphthoxide conjugate base through an inductive effect. This increased stability of the conjugate base results in a lower pKa for the hydroxyl proton, making 1-(Trifluoromethyl)-2-naphthol a stronger acid than 2-naphthol.[1][2]
-
Modified Reactivity: The CF₃ group deactivates the naphthalene ring towards electrophilic aromatic substitution. Electrophilic attack, a common reaction for naphthols, will be slower and directed to positions influenced by both the activating -OH group and the deactivating -CF₃ group.[5]
Synthesis and Reactivity Profile
Synthetic Approach: A Novel Naphthalene Ring Construction
A primary route for the synthesis of 1-(Trifluoromethyl)-2-naphthols was developed by Fung et al.[4] This method does not involve the direct trifluoromethylation of 2-naphthol but instead constructs the naphthalene nucleus from appropriately substituted benzene precursors.
Core Synthetic Strategy:
The synthesis begins with an accessible benzenoid precursor, which is converted into an oximino-ketone via nitrosation. A key step involves an acid-catalyzed cyclization and hydrolysis to form a stable hydroxytetralone intermediate. The final step is the aromatization of this intermediate to yield the desired 1-(Trifluoromethyl)-2-naphthol.[4]
Simplified Experimental Protocol (Based on Fung et al., 1983):
-
Precursor Synthesis: A suitable phenyl-substituted trifluoromethyl ketone (e.g., 4-phenyl-1,1,1-trifluoro-2-pentanone) is prepared via the reaction of a Grignard reagent with lithium trifluoroacetate.[4]
-
Nitrosation: The ketone is treated with sodium nitrite in acetic acid to form the corresponding 3-oximino derivative.[4]
-
Cyclization/Hydrolysis: The oximino-ketone is stirred in concentrated hydrochloric acid at elevated temperatures (e.g., 65°C). This step facilitates the cyclization and subsequent hydrolysis to yield a 4-hydroxy-4-(trifluoromethyl)tetralone intermediate.[4]
-
Aromatization: The hydroxytetralone is heated with a dehydrating agent, such as thionyl chloride in pyridine, to induce aromatization and afford the final product, 1-(Trifluoromethyl)-2-naphthol.[4]
Causality Note: This synthetic route is advantageous as it avoids the challenges of direct trifluoromethylation of an electron-rich naphthol system, which can be difficult to control and may require harsh reagents. Building the ring with the CF₃ group already in place ensures precise regiochemical outcomes.
Reactivity
-
Hydroxyl Group: The hydroxyl group undergoes typical reactions such as etherification and esterification. Its increased acidity means that it can be deprotonated by weaker bases compared to 2-naphthol.
-
Aromatic Ring: The naphthalene ring is deactivated towards electrophilic substitution. Reactions like nitration or halogenation will be less facile than with 2-naphthol. The directing effects of the strongly activating -OH group and the deactivating -CF₃ group will govern the position of substitution.
Analytical and Spectroscopic Characterization
A multi-technique approach is essential for the unambiguous identification and characterization of 1-(Trifluoromethyl)-2-naphthol.
Spectroscopic Signatures
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the naphthalene ring. The signals will be more complex than those for 2-naphthol due to the loss of symmetry. A broad singlet corresponding to the hydroxyl proton will also be present, which is exchangeable with D₂O.
-
¹³C NMR: The carbon spectrum will display 11 distinct signals. The carbon attached to the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shift of the CF₃ carbon itself will be in the characteristic region for trifluoromethyl groups.
-
¹⁹F NMR: This is a key technique for confirming the presence of the trifluoromethyl group.[8] The spectrum will show a sharp singlet at a characteristic chemical shift for an aromatic-bound CF₃ group.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by several key features: a broad O-H stretching band (~3200-3500 cm⁻¹), aromatic C-H stretching bands (~3000-3100 cm⁻¹), C=C stretching bands for the aromatic ring (~1500-1640 cm⁻¹), and, most importantly, very strong C-F stretching absorptions (~1100-1300 cm⁻¹).[9]
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a clear molecular ion peak (M⁺) or pseudomolecular ion peak ([M-H]⁻ or [M+H]⁺) corresponding to the mass of 212.17.
Workflow for Structural Verification
The following diagram outlines a logical workflow for the comprehensive characterization of a synthesized batch of 1-(Trifluoromethyl)-2-naphthol.
Diagram 1 Caption: A standard workflow for the purification and structural confirmation of synthesized compounds.
Applications in Drug Development and Research
The unique properties conferred by the CF₃ group make 1-(Trifluoromethyl)-2-naphthol a valuable building block in medicinal chemistry and other fields.
Role as a Bioactive Scaffold
The trifluoromethyl group is a "lipophilic hydrogen bond donor" and can significantly enhance a molecule's ability to cross cell membranes and improve its binding affinity to protein targets.[1][2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-CF₃ group can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.[1][10]
-
Lipophilicity and Permeability: The CF₃ group increases the lipophilicity (Hansch π value of +0.88) of the molecule, which can improve its absorption, distribution, and ability to cross the blood-brain barrier.[1]
-
Binding Interactions: The CF₃ group can participate in favorable interactions within protein binding pockets, including dipole-dipole and orthogonal multipolar interactions, enhancing the potency of a drug.
The diagram below illustrates how trifluoromethylated scaffolds are integrated into the drug design process to enhance key properties.
Diagram 2 Caption: The strategic use of the CF₃ group to enhance drug-like properties.
Use in Asymmetric Catalysis
Derivatives of naphthols, such as BINOL (1,1'-bi-2-naphthol), are privileged ligands in asymmetric catalysis. Introducing a trifluoromethyl group at the C1 position could sterically and electronically tune the performance of such ligands, potentially leading to catalysts with improved enantioselectivity or activity.
Safety and Handling
As with any laboratory chemical, 1-(Trifluoromethyl)-2-naphthol should be handled with appropriate care. While a specific safety data sheet (SDS) for this compound is not widely available, precautions should be based on the known hazards of its parent compound, 2-naphthol, and general fluorinated aromatics.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[12]
-
Hazards of 2-Naphthol: The parent compound, 2-naphthol, is harmful if swallowed or inhaled and is toxic to aquatic life.[5][11] It is reasonable to assume similar or greater toxicity for its trifluoromethylated derivative.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for chemical waste.[13]
Conclusion
1-(Trifluoromethyl)-2-naphthol represents a valuable and strategically designed chemical entity. The introduction of the trifluoromethyl group transforms the classical 2-naphthol scaffold into a modern building block with enhanced acidity, increased lipophilicity, and potential for greater metabolic stability. These properties make it a compound of significant interest for researchers in medicinal chemistry, who can leverage its unique characteristics to design next-generation therapeutics, and for synthetic chemists developing novel ligands and materials. Its synthesis, while requiring a multi-step approach, is rational and provides excellent regiochemical control. A thorough understanding of its physicochemical properties, reactivity, and spectroscopic signatures is paramount for its effective application in the laboratory.
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